A Technical Guide to 6-Oxo-octanoic Acid: Properties, Potential Synthesis, and Research Perspectives
A Technical Guide to 6-Oxo-octanoic Acid: Properties, Potential Synthesis, and Research Perspectives
Executive Summary: This document provides a comprehensive technical overview of 6-oxo-octanoic acid (CAS 4233-57-2), a bifunctional medium-chain fatty acid. While public-domain research on this specific molecule is limited, this guide consolidates all available physicochemical data. Leveraging established principles in organic chemistry and metabolomics, it further proposes robust, scientifically-grounded hypotheses for its synthesis, analytical characterization, and potential biological significance. By drawing parallels with structurally related and well-characterized molecules, such as octanoic acid and other oxo-fatty acids, this guide aims to equip researchers, chemists, and drug development professionals with a foundational understanding and a framework for future investigation into this promising, yet under-explored, chemical entity.
Core Molecular Profile
6-Oxo-octanoic acid is an eight-carbon saturated fatty acid characterized by a carboxylic acid function at one terminus and a ketone group at the C-6 position. This bifunctional nature imparts unique chemical properties that distinguish it from its parent compound, octanoic acid.
Nomenclature and Chemical Identifiers
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Systematic IUPAC Name: 6-Oxooctanoic acid
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Common Synonyms: 6-Keto-N-caprylic acid, Octanoic acid, 6-oxo-[1]
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CAS Number: 4233-57-2[1]
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Molecular Formula: C₈H₁₄O₃[1]
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Molecular Weight: 158.197 g/mol [1]
Chemical Structure
The structure consists of a linear eight-carbon chain, making it a derivative of caprylic acid (octanoic acid). The presence of the carbonyl group at the sixth position introduces polarity and a potential site for nucleophilic attack, while the terminal carboxyl group provides acidic properties and a handle for conjugation.
Caption: 2D structure of 6-Oxo-octanoic acid.
Physicochemical Properties
Quantitative experimental data for 6-oxo-octanoic acid is not extensively documented. The following table summarizes known and estimated values from reputable chemical databases.
| Property | Value | Source |
| Appearance | White crystalline solid (estimated) | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.197 g/mol | [1] |
| CAS Number | 4233-57-2 | [1] |
| Water Solubility | 2.503e+004 mg/L at 25 °C (estimated) | [1] |
| XlogP3-AA (LogP) | 0.60 (estimated) | [1] |
| Natural Occurrence | Found in nature | [1] |
Proposed Synthesis and Purification Workflow
Caption: Proposed workflow for synthesis and validation.
Recommended Synthetic Protocol: Oxidation of 6-Hydroxyoctanoic Acid
This approach is arguably the most direct. The primary challenge is the selective oxidation of the secondary alcohol without affecting the carboxylic acid moiety.
Principle of Causality: Mild, non-acidic oxidizing agents are required to prevent side reactions such as esterification or more aggressive oxidation. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal choices as they operate under neutral or near-neutral conditions, ensuring the integrity of the carboxyl group.
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 equivalent of ethyl 6-hydroxyoctanoate (the ester is used to protect the carboxylic acid) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Add 1.5 equivalents of Dess-Martin periodinane to the solution at room temperature with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until the solution becomes clear.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 6-oxooctanoate.
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Purification (Ester): Purify the crude ester using silica gel column chromatography with a hexane/ethyl acetate gradient.
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Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add 2.0 equivalents of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).
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Acidification and Final Extraction: Acidify the reaction mixture to pH ~2 using 1M HCl. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product, 6-oxo-octanoic acid.
Analytical and Spectroscopic Characterization
A self-validating analytical workflow is critical to confirm the identity and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques, each providing orthogonal data.
Chromatographic Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is essential. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid and any potential enol form of the ketone into their respective TMS-ethers/esters. This increases thermal stability and produces a sharp, symmetrical peak with a predictable mass spectrum.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for direct analysis. Reversed-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol mobile phase containing a small amount of formic acid (0.1%) will provide good peak shape and ionization efficiency for electrospray ionization (ESI) in negative mode, detecting the [M-H]⁻ ion. Deuterium-labeled analogs can be used as internal standards for precise quantification in biological samples.[2]
Predicted Spectroscopic Signatures
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¹H NMR (in CDCl₃):
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~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
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~2.5 ppm (triplet, 2H): Methylene protons alpha to the ketone (-CH₂-C=O).
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~2.4 ppm (triplet, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).
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~2.1 ppm (singlet, 3H): This would be present for a methyl ketone (e.g., in 5-oxoheptanoic acid), but for 6-oxo-octanoic acid, the corresponding signal would be a triplet at ~1.0 ppm (3H) for the terminal methyl group (-CH₂-CH₃) and a quartet at ~2.45 ppm (2H) for the methylene group adjacent to the ketone (-C(=O)-CH₂-CH₃).
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~1.6-1.8 ppm (multiplets, 4H): Remaining internal methylene protons.
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¹³C NMR (in CDCl₃):
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~210-212 ppm: Ketone carbonyl carbon (C6).
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~178-180 ppm: Carboxylic acid carbonyl carbon (C1).
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~42 ppm: Methylene carbon alpha to the ketone.
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~35 ppm: Methylene carbon adjacent to the ketone's ethyl side.
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~33 ppm: Methylene carbon alpha to the carboxyl group.
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~20-29 ppm: Remaining methylene carbons.
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~8 ppm: Terminal methyl carbon.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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~2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.
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~1710 cm⁻¹ (strong, sharp): C=O stretch of the ketone.
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~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid (often overlapping with the ketone).
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~2850-2960 cm⁻¹: C-H stretches of the aliphatic chain.
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Biological Significance and Potential Applications
While the direct biological role of 6-oxo-octanoic acid is uncharacterized, its structure allows for informed speculation on its potential relevance in metabolism and drug development by comparing it to related, well-studied molecules.
Caption: Potential research areas for 6-oxo-octanoic acid.
A Potential Modulator of Fatty Acid Metabolism
Octanoic acid (caprylic acid) is a medium-chain fatty acid (MCFA) that can readily cross the blood-brain barrier.[3][4] It serves as an alternative energy source for the brain and has demonstrated therapeutic potential in conditions like drug-resistant epilepsy and Alzheimer's disease.[4][5] The introduction of a keto group on the carbon chain, as in 6-oxo-octanoic acid, would increase its polarity. This structural change could significantly alter its metabolic fate:
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Altered Beta-Oxidation: The ketone group may hinder or modify the process of mitochondrial beta-oxidation compared to the fully saturated octanoic acid.
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Metabolic Intermediate: It could be a metabolic product of other lipids or xenobiotics, or it could be further metabolized into different downstream products.
Biomarker of Oxidative Stress
The non-enzymatic peroxidation of polyunsaturated fatty acids is a hallmark of oxidative stress, leading to the formation of various oxidized products, including oxo-fatty acids. For instance, 8-oxo-octanoic acid has been identified as a product of lipid peroxidation and a potential marker for cardiovascular disease risk.[6] It is plausible that 6-oxo-octanoic acid could also be formed under conditions of high oxidative stress, making it a candidate biomarker for related pathologies.
A Bifunctional Tool for Drug Development
The dual functionality of 6-oxo-octanoic acid makes it an attractive building block for medicinal chemistry and drug delivery.
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Linker Chemistry: Similar to 6-oxohexanoic acid, which is used as a linker in the synthesis of antibody-drug conjugates (ADCs), 6-oxo-octanoic acid offers two distinct chemical handles. The carboxylic acid can be readily coupled to amines to form stable amide bonds, while the ketone can be used for ligation chemistries such as oxime or hydrazone formation, providing a versatile platform for conjugating molecules.
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Prodrug Design: The carboxylic acid could be esterified to a parent drug, creating a prodrug that may be cleaved by endogenous esterases to release the active compound.
Conclusion and Future Directions
6-Oxo-octanoic acid represents a molecule with significant untapped potential. While its fundamental properties can be inferred from its structure and comparison to analogues, its true utility in research and development remains to be explored. This guide consolidates the sparse existing data and provides a robust, scientifically reasoned framework for its future investigation.
Key research priorities should include:
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Development and validation of a scalable and efficient synthesis protocol.
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Full spectroscopic characterization using modern analytical techniques to create a reference standard.
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Investigation into its metabolic fate in relevant in vitro and in vivo models to understand if it is a substrate for, or inhibitor of, fatty acid metabolism.
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Screening its potential as a biomarker in disease models associated with high oxidative stress.
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Exploration of its use as a chemical linker in the synthesis of bioconjugates and other complex molecules.
By addressing these fundamental questions, the scientific community can fully elucidate the properties and applications of 6-oxo-octanoic acid.
References
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Chemsrc. (2025). 6-Oxohexanoic acid | CAS#:928-81-4. [Link]
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ResearchGate. (2025). Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma | Request PDF. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Oxohexanoic acid | C6H10O3 | CID 440918. PubChem. [Link]
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The Good Scents Company. (n.d.). 6-oxooctanoic acid, 4233-57-2. [Link]
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National Center for Biotechnology Information. (n.d.). Octanoic Acid | C8H16O2 | CID 379. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939. PubChem. [Link]
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Veeprho. (n.d.). 8-Methoxy-6-oxo-octanoic Acid Methyl Ester-D4 | CAS 1346603-91-5. [Link]
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National Center for Biotechnology Information. (n.d.). A Neural basis for Octanoic acid regulation of energy balance. PubMed Central. [Link]
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MDPI. (n.d.). Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice. [Link]
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National Center for Biotechnology Information. (2021). Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply. PubMed Central. [Link]
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Frontiers. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. [Link]
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